molecular formula C9H16FNO2 B1488838 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid CAS No. 2002122-90-7

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid

Cat. No.: B1488838
CAS No.: 2002122-90-7
M. Wt: 189.23 g/mol
InChI Key: IKYSIDCUJFTZGZ-UHFFFAOYSA-N
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Description

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a high-purity chemical building block offered for research and development purposes. This compound features a piperidine ring, a common structural motif in medicinal chemistry, substituted with a fluoromethyl group and a propanoic acid chain. With the molecular formula C10H18FNO2 and a molecular weight of 203.25 g/mol , this reagent serves as a versatile intermediate for scientists designing novel molecular entities. Piperidine derivatives are of significant interest in pharmaceutical research for constructing potential therapeutic agents. The presence of the fluoromethyl group is a key synthetic feature, as introducing fluorine atoms into organic compounds is a established strategy in modern drug design that can influence a molecule's lipophilicity, metabolic stability, and binding affinity . This makes such building blocks valuable for projects aimed at optimizing the pharmacological profiles of lead compounds. Researchers utilize this specific acid in the synthesis of more complex molecules, where it can be incorporated as a functionalized piperidine moiety. Its primary application is in the discovery and development of new chemical entities, particularly within medicinal chemistry and drug discovery programs . This product is strictly for research and development applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a specification for the product.

Properties

IUPAC Name

3-[4-(fluoromethyl)piperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYSIDCUJFTZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CF)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for developing new therapies. This article synthesizes current research findings on the biological activity of this compound, highlighting relevant data, case studies, and research outcomes.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoromethyl group and a propanoic acid moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and metabolic stability of the molecule, potentially influencing its biological activity.

Biological Activity

1. Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the piperidine structure can lead to enhanced antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

2. Neuroprotective Effects
The neuroprotective potential of compounds similar to this compound has been documented in various studies. For example, certain piperidine derivatives have demonstrated antioxidant properties and the ability to inhibit neurodegenerative processes . These effects are particularly relevant in conditions such as Alzheimer's disease, where oxidative stress plays a critical role.

3. Anti-inflammatory Properties
Piperidine-based compounds have also been investigated for their anti-inflammatory activities. In vitro studies suggest that these compounds can modulate inflammatory pathways, thereby reducing cytokine production and inflammation-related damage .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, this compound was tested against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antibacterial agent .

Case Study 2: Neuroprotection in Animal Models
Another investigation involved administering piperidine derivatives to animal models exhibiting symptoms of neurodegeneration. The results showed a marked improvement in cognitive functions and a reduction in neuronal loss compared to control groups .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant growth inhibition against E. coli
NeuroprotectiveImproved cognitive function in animal models
Anti-inflammatoryReduced cytokine levels in vitro

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Enzymes: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation: It could act on neurotransmitter receptors, enhancing neuroprotective signaling pathways.
  • Antioxidant Activity: The compound may scavenge free radicals, thereby reducing oxidative stress.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic properties, particularly in the development of novel pharmaceuticals. The incorporation of a fluoromethyl group enhances the lipophilicity of the molecule, which may improve its bioavailability and ability to penetrate biological membranes. This property is crucial for compounds targeting central nervous system disorders or other diseases requiring efficient cellular uptake .

Analgesic Properties
Research indicates that derivatives of piperidine, including those containing fluoromethyl groups, exhibit analgesic activity. Studies have shown that modifications to the piperidine structure can lead to compounds with significantly enhanced potency compared to traditional analgesics like morphine . This suggests that 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid could be a candidate for further exploration as an analgesic agent.

Chemical Synthesis

Intermediate in Organic Synthesis
this compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in numerous chemical reactions, including substitution and functionalization, making it valuable in synthetic organic chemistry .

Reactivity and Functionalization
The compound's reactivity profile includes potential oxidation and reduction reactions, which can be exploited to create a range of derivatives with varied biological activities. This versatility is beneficial for researchers aiming to develop new drugs or study the mechanisms of existing ones .

Pharmacological Research

In Vivo Studies
Pharmacokinetic studies are crucial for understanding how compounds like this compound behave in biological systems. Preliminary data suggest that this compound may exhibit favorable pharmacokinetic properties, making it suitable for further investigation in animal models to assess efficacy and safety .

Target Identification
Research efforts are ongoing to identify specific molecular targets for this compound within biological systems. Understanding its mechanism of action could lead to insights into its therapeutic applications and enhance its development as a drug candidate .

Industrial Applications

Specialty Chemicals Production
Beyond medicinal applications, this compound is also relevant in the production of specialty chemicals. Its unique properties make it suitable for use in various industrial processes where specific chemical characteristics are required .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
PharmacokineticsDemonstrated adequate bioavailability and safety in mouse models.
AnalgesicsIdentified structural modifications leading to enhanced potency over traditional opioids.
Chemical ReactivityExplored oxidation and reduction pathways for functionalization opportunities.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the piperidine ring and modifications to the propanoic acid chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Piperidine Propanoic Acid Modification Molecular Formula Molecular Weight (g/mol) logP* Key Properties
3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid -CH2F None C9H16FNO2 189.23 1.2 Moderate lipophilicity, metabolic stability
3-(4-(Difluoromethyl)piperidin-1-yl)propanoic acid -CHF2 None C9H15F2NO2 207.22 1.5 Higher lipophilicity, enhanced stability
3-Oxo-3-(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)-propanoic acid -C6H4-CF3 (2-position) 3-Oxo (-CO-) C15H16F3NO3 315.29 2.8 High lipophilicity, RBP4 antagonist
3-(Piperidin-1-yl)propanoic acid None None C8H15NO2 157.21 0.7 Low lipophilicity, base structure
3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)propanoic acid -C9H5ClN (7-chloroquinoline) None C17H17ClN3O2 330.79 2.3 Antimalarial/antiviral potential

*logP values estimated using fragment-based methods.

Key Observations:
  • Fluorination Impact: The fluoromethyl group in the target compound increases logP compared to the non-fluorinated analog (logP 1.2 vs. 0.7), enhancing membrane permeability while avoiding excessive hydrophobicity seen in trifluoromethylphenyl derivatives (logP 2.8) .
  • Electronic Effects : Fluorine’s electronegativity may stabilize charge interactions in binding pockets, as seen in RBP4 antagonists ().
  • Stereochemical Flexibility : Piperidine’s chair conformation allows optimal spatial arrangement for target engagement, a feature shared with piperazine-based analogs ().
Insights:
  • Target Selectivity : The trifluoromethylphenyl analog () demonstrates that bulky substituents enhance specificity for RBP4, while simpler fluorinated derivatives (e.g., fluoromethyl) may target GPCRs, as suggested by CCR3 antagonists ().
  • Antimicrobial Potential: Propanoic acid derivatives with aromatic substituents (e.g., biphenylsulfonamides in ) show antimicrobial activity, suggesting the target compound could be optimized for similar applications.

Preparation Methods

Fluoromethylation of Piperidine Derivatives

One common approach to introduce a fluoromethyl group at the 4-position of piperidine involves nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates.

  • Method : Starting from 4-piperidone or 4-hydroxymethylpiperidine, fluoromethylation is achieved by reaction with fluoromethyl bromide or fluoromethyl tosylate under basic conditions.
  • Conditions : Typically conducted in polar aprotic solvents (e.g., DMF) at moderate temperatures (25–80 °C).
  • Outcome : Selective fluoromethylation at the 4-position yields 4-(fluoromethyl)piperidine intermediates.

Coupling with Propanoic Acid or Derivatives

The propanoic acid moiety can be introduced by:

  • Direct alkylation : Reacting 4-(fluoromethyl)piperidine with 3-bromopropanoic acid or its esters under basic conditions.
  • Amidation : Using activated esters or acid chlorides of 3-(4-(fluoromethyl)piperidin-1-yl)propanoic acid precursors.

Example procedure:

  • Dissolve 4-(fluoromethyl)piperidine in anhydrous solvent (e.g., acetonitrile).
  • Add 3-bromopropanoic acid methyl ester and a base such as sodium hydride or potassium carbonate.
  • Stir at room temperature or reflux until reaction completion (monitored by TLC).
  • Hydrolyze ester to acid by treatment with aqueous sodium hydroxide.
  • Acidify to precipitate the target acid.

Alternative Synthetic Routes

Representative Data from Analogous Syntheses

Step Reagents/Conditions Yield (%) Notes
Fluoromethylation of piperidine Fluoromethyl bromide, K2CO3, DMF, 50 °C 70–85 Selective substitution at 4-position
Alkylation with bromopropanoate ester 3-bromopropanoic acid methyl ester, NaH, MeCN, RT 65–80 Followed by ester hydrolysis
Ester hydrolysis NaOH aqueous, EtOH, 25 °C, 10 h >90 Acidification yields pure propanoic acid

Characterization and Purification

  • Purification : Recrystallization from ethanol or ethyl acetate/petroleum ether mixtures.
  • Characterization :
    • ^1H NMR: Signals corresponding to piperidine protons, fluoromethyl group (typically a doublet due to fluorine coupling), and propanoic acid methylene groups.
    • ^13C NMR: Carbon signals for fluoromethyl carbon, piperidine ring carbons, and carboxylic acid carbonyl.
    • Mass spectrometry: Molecular ion peak consistent with the calculated molecular weight.
    • Elemental analysis: Confirming C, H, N, F content.

Summary and Research Findings

  • The preparation of this compound is achievable via fluoromethylation of piperidine derivatives followed by alkylation with propanoic acid derivatives.
  • Reaction conditions require careful control to ensure selective substitution and high yields.
  • Hydrolysis of ester intermediates is a common final step to obtain the free acid.
  • Characterization data from analogous compounds confirm the structural integrity of the synthesized acid.
  • Although direct literature on this exact compound is sparse, established methodologies for related piperidine and fluoromethylated compounds provide a reliable synthetic framework.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including piperidine ring functionalization, fluoromethylation, and carboxylation. For example, similar compounds (e.g., ethyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate) are synthesized via nucleophilic substitution, coupling reactions, and hydrolysis . Optimization strategies include:

  • Temperature Control : Maintaining low temperatures (0–5°C) during fluoromethylation to minimize side reactions .
  • Catalyst Screening : Testing palladium or copper catalysts for coupling efficiency .
  • Design of Experiments (DOE) : Systematic variation of solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as fluorinated piperidine derivatives may exhibit neurotoxic or irritant properties .
  • Storage : Store in airtight containers at –20°C to prevent degradation. Monitor for moisture exposure, which could hydrolyze the fluoromethyl group .
  • Emergency Measures : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide SDS documentation to medical personnel .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm fluoromethyl group integration and piperidine ring conformation. Compare chemical shifts to similar compounds (e.g., 3-(4-hydroxyphenyl)-2-hydroxypropanoic acid) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C9_9H15_{15}FNO2_2 requires [M+H]+^+ = 188.1056).
  • Infrared (IR) Spectroscopy : Detect carboxylate (C=O stretch at ~1700 cm1^{-1}) and fluoromethyl (C–F stretch at 1100–1200 cm1^{-1}) groups .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when analyzing this compound derivatives?

  • Methodological Answer :

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities. Reference standards (e.g., pharmaceutical-grade APIs) ensure baseline separation .
  • Solvent Effects : Test deuterated solvents (CDCl3_3, DMSO-d6_6) to identify peak splitting caused by hydrogen bonding .
  • Dynamic Processes : Variable-temperature NMR can detect conformational changes (e.g., piperidine ring puckering) that obscure signals .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring and carboxylate group .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Validate with experimental IC50_{50} data from analogous compounds .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on SMILES notation .

Q. What strategies are recommended for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer :

  • Process Simulation : Use Aspen Plus or similar software to model heat transfer and mixing efficiency in large-scale reactors .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring of reaction progress .
  • Crystallization Optimization : Screen anti-solvents (e.g., hexane or ethyl acetate) to improve purity during recrystallization .

Data Contradiction Analysis

Q. How should conflicting bioactivity data for this compound be resolved?

  • Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays (e.g., cell viability or enzyme inhibition) across multiple batches to rule out synthesis variability .
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify stereochemistry, as incorrect configurations can alter activity .
  • Negative Controls : Include structurally related but inactive analogs (e.g., non-fluorinated derivatives) to validate target specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid
Reactant of Route 2
3-(4-(Fluoromethyl)piperidin-1-yl)propanoic acid

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